molecular formula C21H12ClFK2N6Na2O12S4 B12770516 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt CAS No. 83763-56-8

7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt

Cat. No.: B12770516
CAS No.: 83763-56-8
M. Wt: 847.2 g/mol
InChI Key: QEQHHAHSJPAVOK-UHFFFAOYSA-J
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Description

7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid under alkaline conditions to form the azo compound.

    Salification: The final step involves converting the azo compound into its potassium sodium salt form by treating it with potassium and sodium hydroxides.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a dye intermediate and in the synthesis of other complex organic molecules. Its vibrant color properties make it valuable in the study of azo compounds and their applications.

Biology

In biological research, the compound can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.

Medicine

Industry

The primary industrial application is in the dye and pigment industry, where it is used to produce various shades of dyes for textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with cellular components in biological staining.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt lies in its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and stable dyes.

Properties

CAS No.

83763-56-8

Molecular Formula

C21H12ClFK2N6Na2O12S4

Molecular Weight

847.2 g/mol

IUPAC Name

dipotassium;disodium;7-[[4-amino-2-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-5-sulfonatophenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C21H16ClFN6O12S4.2K.2Na/c1-8-19(22)20(27-21(23)25-8)26-14-6-13(24)18(45(39,40)41)7-15(14)29-28-9-2-11-12(16(3-9)43(33,34)35)4-10(42(30,31)32)5-17(11)44(36,37)38;;;;/h2-7H,24H2,1H3,(H,25,26,27)(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;;/q;4*+1/p-4

InChI Key

QEQHHAHSJPAVOK-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=C(C=C(C(=C2)N)S(=O)(=O)[O-])N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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